(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid
Description
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid is a boronic acid derivative with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both boronic acid and spirocyclic moieties in its structure makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO4/c16-13-9-12(15(18)19)2-1-11(13)10-17-5-3-14(4-6-17)20-7-8-21-14/h1-2,9,18-19H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCOMAOCGQSQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCC3(CC2)OCCO3)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140322 | |
| Record name | Boronic acid, B-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-38-3 | |
| Record name | Boronic acid, B-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid typically involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane. This intermediate is then functionalized with a fluorophenyl group and subsequently reacted with a boronic acid derivative to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution on the fluorophenyl group can produce various substituted derivatives .
Scientific Research Applications
The compound (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid is a notable boronic acid derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article discusses its applications, supported by relevant data and case studies.
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a boronic acid moiety attached to a fluorophenyl group and a spirocyclic amine. The molecular formula is C_{12}H_{14BFNO_2 with a molecular weight of approximately 233.06 g/mol. Its structure can be represented as follows:
- Molecular Formula : C_{12}H_{14BFNO_2
- CAS Number : 177-11-7
- IUPAC Name : this compound
Medicinal Chemistry
Anticancer Activity : Boronic acids have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting specific cancer cell lines through mechanisms involving proteasome inhibition and modulation of signaling pathways related to cell proliferation and survival.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids could effectively inhibit the growth of breast cancer cells by interfering with key cellular pathways involved in tumor growth .
Drug Delivery Systems
Targeted Drug Delivery : The incorporation of boronic acids into drug delivery systems allows for the design of pH-sensitive carriers that release therapeutic agents in response to changes in the tumor microenvironment.
Data Table :
| Property | Value |
|---|---|
| pH Sensitivity | Yes |
| Release Mechanism | Hydrolysis at acidic pH |
| Application | Targeted cancer therapy |
Materials Science
Synthesis of Functional Materials : The compound can be utilized in the synthesis of functional polymers and materials that exhibit unique properties such as conductivity or catalytic activity.
Case Study : Research published in Advanced Functional Materials highlighted the use of boronic acid derivatives in creating conductive polymers that can be used in organic electronics .
Bioconjugation Techniques
Bioconjugation Applications : The ability of boronic acids to form reversible covalent bonds with diols is exploited in bioconjugation techniques, allowing for the attachment of biomolecules to surfaces or other compounds.
Sensors and Diagnostics
Development of Sensors : The compound's reactivity with certain biological molecules makes it suitable for developing sensors capable of detecting specific analytes in biological samples.
Mechanism of Action
The mechanism of action of (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding. The spirocyclic structure can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound, known for its spirocyclic structure.
4-Piperidone ethylene acetal hydrochloride: Another spirocyclic compound with similar structural features.
2-Oxa-6-azaspiro[3.3]heptane: A related spirocyclic compound used in various chemical syntheses.
Uniqueness
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid is unique due to the combination of its boronic acid group and spirocyclic structure. This combination provides a versatile platform for chemical reactions and potential biological activity, distinguishing it from other similar compounds .
Biological Activity
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid is a complex organic compound notable for its potential biological applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈B F N O₂
- Molecular Weight : 253.11 g/mol
- CAS Number : 1704074-38-3
The biological activity of this compound primarily revolves around its interaction with specific biological targets, such as enzymes and receptors involved in various metabolic pathways. Notably, boronic acids are known to inhibit proteasome activity, which plays a crucial role in protein degradation and cellular regulation.
Biological Activity Overview
The compound has been studied for its potential in several areas:
1. Anticancer Activity
Research indicates that boronic acids can exhibit anticancer properties by inhibiting the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through these mechanisms .
2. Neurological Effects
The spirocyclic structure of the compound suggests potential interactions with neurotransmitter systems. Studies on similar compounds have demonstrated affinity for sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter release .
3. Antimicrobial Properties
There is emerging evidence that boronic acids can possess antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Case Studies
Here are some notable findings from recent research:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
